(2r)-Bicyclo[2.2.1]hept-5-ene-2-carbonitrile

Catalog No.
S1915936
CAS No.
2888-90-6
M.F
C8H9N
M. Wt
119.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2r)-Bicyclo[2.2.1]hept-5-ene-2-carbonitrile

CAS Number

2888-90-6

Product Name

(2r)-Bicyclo[2.2.1]hept-5-ene-2-carbonitrile

IUPAC Name

(1S,2S,4S)-bicyclo[2.2.1]hept-5-ene-2-carbonitrile

Molecular Formula

C8H9N

Molecular Weight

119.16 g/mol

InChI

InChI=1S/C8H9N/c9-5-8-4-6-1-2-7(8)3-6/h1-2,6-8H,3-4H2/t6-,7+,8+/m0/s1

InChI Key

BMAXQTDMWYDIJX-XLPZGREQSA-N

SMILES

C1C2CC(C1C=C2)C#N

Canonical SMILES

C1C2CC(C1C=C2)C#N

Isomeric SMILES

C1[C@H]2C[C@@H]([C@@H]1C=C2)C#N

(2r)-Bicyclo[2.2.1]hept-5-ene-2-carbonitrile is a bicyclic organic compound with the molecular formula C₈H₉N and a molecular weight of approximately 119.1638 g/mol. Its structure features a bicyclo[2.2.1]heptane framework with a carbonitrile functional group at the 2-position, which contributes to its unique chemical properties and potential applications in various fields, including organic synthesis and medicinal chemistry. The compound is also known by other names such as 5-Cyanobicyclo[2.2.1]hept-2-ene and 5-Norbornene-2-carbonitrile .

(2r)-Bicyclo[2.2.1]hept-5-ene-2-carbonitrile itself is not known to have a specific biological mechanism of action. However, its derivatives can be designed to target various receptors or enzymes due to the versatility of the bicyclic core and the reactivity of the nitrile group [].

Detailed information on the safety hazards of (2r)-Bicyclo[2.2.1]hept-5-ene-2-carbonitrile is scarce. However, as with most organic compounds, it is recommended to handle it with care using appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood. The nitrile group can react with some chemicals, so proper storage and handling procedures are crucial [].

  • Organic synthesis: Due to its structure containing a bicyclic ring system and a nitrile functional group, (2r)-Bicyclo[2.2.1]hept-5-ene-2-carbonitrile might serve as a building block for the synthesis of more complex molecules. The nitrile group can be readily transformed into various functional groups, allowing for diverse applications in organic chemistry [PubChem, National Institutes of Health (.gov) - ].
  • Material science: The rigid bicyclic structure and the presence of a polar nitrile group could potentially make (2r)-Bicyclo[2.2.1]hept-5-ene-2-carbonitrile a candidate for the development of new materials with specific properties. Research in this area is currently lacking.
Typical for compounds containing carbonitrile groups, including:

  • Hydrolysis: The carbonitrile can be hydrolyzed to yield the corresponding carboxylic acid.
  • Reduction: The carbonitrile group can be reduced to a primary amine using reducing agents such as lithium aluminum hydride.
  • Nucleophilic Addition: The compound can participate in nucleophilic addition reactions due to the electrophilic nature of the carbon atom in the carbonitrile group.

These reactions enable the synthesis of various derivatives that may possess different biological or chemical properties.

Research on (2r)-Bicyclo[2.2.1]hept-5-ene-2-carbonitrile has indicated potential biological activities, particularly in relation to its structural analogs. Compounds with similar bicyclic structures have been studied for their antimicrobial, antifungal, and anticancer properties. Specific studies have shown that derivatives of bicyclo[2.2.1]heptane exhibit significant activity against certain cancer cell lines, suggesting that (2r)-Bicyclo[2.2.1]hept-5-ene-2-carbonitrile may also possess bioactive properties worth further investigation .

The synthesis of (2r)-Bicyclo[2.2.1]hept-5-ene-2-carbonitrile can be achieved through several methods:

  • Cyclization Reactions: Starting from simpler alkenes or alkynes, cyclization reactions can yield bicyclic structures.

    Example:
    • A Diels-Alder reaction involving a suitable diene and dienophile can form the bicyclic framework.
  • Functional Group Transformations: The introduction of the carbonitrile group can be performed via nucleophilic substitution or addition reactions on precursors like bicyclo[2.2.1]heptanols or related compounds.
  • Chlorination and Subsequent Reaction: Chlorinated precursors can be converted to carbonitriles through nucleophilic displacement with cyanide sources.

These methods highlight the versatility in synthesizing this compound and its derivatives.

(2r)-Bicyclo[2.2.1]hept-5-ene-2-carbonitrile has potential applications in:

  • Organic Synthesis: As a building block for synthesizing more complex organic molecules.
  • Pharmaceutical Development: Due to its possible bioactive properties, it may serve as a lead compound in drug discovery.
  • Material Science: Its unique structure could be explored for developing novel materials with specific properties.

Interaction studies involving (2r)-Bicyclo[2.2.1]hept-5-ene-2-carbonitrile often focus on its reactivity with biological targets or its role as an intermediate in synthetic pathways:

  • Enzyme Inhibition: Investigations into how this compound interacts with enzymes can reveal its potential as an inhibitor or modulator.
  • Receptor Binding Affinity: Studies assessing its binding affinity to various receptors could elucidate its pharmacological potential.

These studies are crucial for understanding how this compound might function within biological systems or contribute to synthetic chemistry.

Several compounds share structural similarities with (2r)-Bicyclo[2.2.1]hept-5-ene-2-carbonitrile, including:

Compound NameStructure TypeKey Features
Bicyclo[3.3.0]octaneBicyclicMore saturated structure; used in polymer science
Bicyclo[1.1.0]butaneBicyclicSmaller ring size; unique strain properties
Bicyclo[4.4.0]decaneBicyclicLarger ring; studied for stability and reactivity
5-NorborneneBicyclicSimilar framework; important in polymerization

The uniqueness of (2r)-Bicyclo[2.2.1]hept-5-ene-2-carbonitrile lies in its specific arrangement of double bonds and functional groups, which may impart distinct chemical reactivity and biological activity compared to these similar compounds.

(2r)-Bicyclo[2.2.1]hept-5-ene-2-carbonitrile exists as a clear liquid at room temperature (20°C) [1] [2] [3]. The compound presents as a light yellow to amber to dark green colored liquid, with the specific hue varying depending on purity and storage conditions [1] [2] [3]. The compound maintains its liquid state under standard laboratory conditions and exhibits typical characteristics of organic nitriles with bicyclic structures.

Melting and Boiling Points

The compound exhibits well-defined thermal transition points that are characteristic of its bicyclic structure. The melting point ranges from 10 to 14°C [1] [4] [5], indicating that the compound remains liquid at room temperature under normal conditions.

Temperature PropertyValuePressureSource Citations
Melting Point10-14°CAtmospheric [1] [4] [5]
Boiling Point205.2°C760 mmHg [6] [7] [4]
Boiling Point82-86°C10 mmHg [1] [5]
Flash Point65.6-66°CAtmospheric [4] [5] [8]

The boiling point at atmospheric pressure (760 mmHg) is 205.2°C [6] [7] [4], while under reduced pressure (10 mmHg), the compound boils at 82-86°C [1] [5]. This significant reduction in boiling point under vacuum conditions makes the compound suitable for distillation purification methods. The flash point is recorded at 65.6-66°C [4] [5] [8], indicating moderate flammability characteristics requiring appropriate safety precautions during handling.

Solubility Profile

(2r)-Bicyclo[2.2.1]hept-5-ene-2-carbonitrile exhibits limited water solubility, being characterized as slightly soluble in aqueous media [9] [10]. This poor water solubility is typical for bicyclic nitriles due to their hydrophobic carbon framework.

In contrast, the compound demonstrates excellent solubility in organic solvents, including ethanol, diethyl ether, and most common organic solvents [11] [12]. This solubility profile makes it particularly useful in organic synthesis applications where non-aqueous reaction media are employed.

The octanol-water partition coefficient (LogP) ranges from 1.15 to 1.722 [9] [10] [4], confirming the compound's lipophilic nature and its preference for organic phases over aqueous environments.

Density and Specific Gravity

The density of (2r)-Bicyclo[2.2.1]hept-5-ene-2-carbonitrile at 25°C ranges from 0.999 to 1.06 g/cm³ [6] [1] [9]. This variation in reported density values may reflect differences in isomeric composition (endo vs. exo forms) and purity levels of different commercial preparations.

Density MeasurementValue (g/cm³)TemperatureSource Citations
General Range0.999-1.0625°C [6] [1] [9]
Specific Gravity1.0120/20°C [2] [3]

The specific gravity is reported as 1.01 (20/20°C) [2] [3], indicating that the compound is slightly denser than water, which is consistent with the presence of the nitrogen-containing nitrile group that increases molecular density.

Refractive Index

The refractive index (n20/D) of (2r)-Bicyclo[2.2.1]hept-5-ene-2-carbonitrile ranges from 1.488 to 1.532 [6] [13] [4]. This optical property is valuable for compound identification and purity assessment.

Refractive Index ValuesMeasurement ConditionsSource Citations
1.488n20/D [13]
1.49n20/D [2] [3]
1.532n20/D [6] [4]

The variation in refractive index values likely reflects differences in the stereoisomeric composition, as the endo and exo forms of the compound may exhibit slightly different optical properties.

XLogP3

1.4

Hydrogen Bond Acceptor Count

1

Exact Mass

119.073499291 g/mol

Monoisotopic Mass

119.073499291 g/mol

Heavy Atom Count

9

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Acute Toxic

Dates

Last modified: 08-16-2023

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